Indene, 1,1-dimethyl-1-sila-

Organosilicon synthesis Flash vacuum pyrolysis Silacycle formation

Indene, 1,1-dimethyl-1-sila- (IUPAC: 1,1-dimethyl-1-benzosilole; also referred to as 1,1-dimethyl-1-silaindene) is a benzannulated silole belonging to the silaindene class, with molecular formula C₁₀H₁₂Si and a molecular weight of 160.29 g·mol⁻¹. Unlike all-carbon indene (C₉H₈), the bridgehead carbon at position 1 is replaced by a dimethylsilyl group, creating a five-membered silacyclopentadiene ring fused to a benzene ring.

Molecular Formula C10H12Si
Molecular Weight 160.29 g/mol
CAS No. 58310-24-0
Cat. No. B14622077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndene, 1,1-dimethyl-1-sila-
CAS58310-24-0
Molecular FormulaC10H12Si
Molecular Weight160.29 g/mol
Structural Identifiers
SMILESC[Si]1(C=CC2=CC=CC=C21)C
InChIInChI=1S/C10H12Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3
InChIKeyZYCXAZHCKONWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indene, 1,1-dimethyl-1-sila- (CAS 58310-24-0): Procurement-Relevant Identity and Class Positioning


Indene, 1,1-dimethyl-1-sila- (IUPAC: 1,1-dimethyl-1-benzosilole; also referred to as 1,1-dimethyl-1-silaindene) is a benzannulated silole belonging to the silaindene class, with molecular formula C₁₀H₁₂Si and a molecular weight of 160.29 g·mol⁻¹ . Unlike all-carbon indene (C₉H₈), the bridgehead carbon at position 1 is replaced by a dimethylsilyl group, creating a five-membered silacyclopentadiene ring fused to a benzene ring. This silicon incorporation introduces fundamentally altered bond lengths (Si–C ≈ 1.77 Å vs. C–C ≈ 1.54 Å), reduced ring strain, and distinctive σ*–π* orbital conjugation that lowers the LUMO energy relative to all-carbon analogues [1]. The compound is primarily employed as a synthetic building block for optoelectronic materials, a precursor to functional benzosilole derivatives, and a model system for studying silicon-mediated electronic effects in conjugated π-systems [2].

Why Indene, 1,1-dimethyl-1-sila- Cannot Be Substituted by Generic Indene or Non-Annulated Siloles in Research and Industrial Applications


Interchanging Indene, 1,1-dimethyl-1-sila- with all-carbon indene or non-annulated siloles introduces fundamental structural and electronic discrepancies that compromise experimental reproducibility. The replacement of a bridgehead carbon with a dimethylsilyl group elongates the key endocyclic bond from approximately 1.54 Å (C–C) to 1.77 Å (Si–C) as predicted by DFT calculations at the B3LYP/6-31G(d,p) level, simultaneously altering p-orbital hybridization and aromatic delocalization patterns [1]. This geometric perturbation, combined with silicon's lower electronegativity (1.90 vs. 2.55 for carbon), shifts frontier orbital energies and modifies reactivity at the bridgehead position. Non-annulated siloles lack the fused benzene ring that constrains the silacyclopentadiene geometry in benzosiloles, resulting in different conformational preferences and electronic coupling. Furthermore, 1,1-dimethyl-1-silaindene has been explicitly characterized by ESR spectroscopy of its radical anion with assigned hyperfine coupling constants, providing a validated spectroscopic fingerprint that cannot be reproduced by generic class representatives [2]. Consequently, direct substitution without experimental re-validation risks irreproducible catalytic performance, altered optoelectronic properties, and failed downstream derivatization.

Quantitative Evidence Guide: Indene, 1,1-dimethyl-1-sila- (CAS 58310-24-0) vs. Closest Analogs


Flash Vacuum Pyrolysis Synthesis Yield: 1,1-Dimethyl-1-silaindene (84%) vs. 3,3-Dimethyl-4-oxa-3-silacyclopentene (32%)

In the seminal flash vacuum pyrolysis (FVP) study by Barton and coworkers, 1,1-dimethyl-1-silaindene was formed in an 84% isolated yield from (o-dimethylsilylphenyl)acetylene via gas-phase alkylidenecarbene rearrangement. Under identical FVP conditions, the structurally analogous oxygen-containing silacycle 3,3-dimethyl-4-oxa-3-silacyclopentene was obtained in only 32% yield [1]. This 2.6-fold yield advantage demonstrates that the benzosilole framework is kinetically and thermodynamically favored over competing oxa-silacycle formation pathways. Separately, copyrolysis of dimethylsilylene (generated from Si₂Me₄(OMe)₂) with cyclooctatetraene produced 1,1-dimethyl-1-silaindene in 34% yield [2], confirming that FVP of the acetylene precursor is the superior synthetic route.

Organosilicon synthesis Flash vacuum pyrolysis Silacycle formation

Silicon Substitution Effect on Endocyclic Bond Length: Si–C (1.77 Å) vs. C–C (1.54 Å) in Indene Analogues — DFT Computational Evidence

Density functional theory calculations at the B3LYP/6-31G(d,p) level of theory demonstrate that replacement of the bridgehead carbon in 1H-indene with silicon in mono-sila-1H-indenes increases the key endocyclic bond length from approximately 1.54 Å (experimental microwave C–C bond in 1H-indene) to a converged Si–C value of 1.77 Å across the silaindene isomer series [1]. This 0.23 Å elongation (approximately 15% increase) is accompanied by a measurable increase in the p-character of the natural atomic hybrid orbitals on the silicon center, as quantified by Natural Bond Orbital (NBO) analysis. The structural perturbation directly affects aromaticity metrics, with magnetic susceptibility isotropic criteria indicating that isomer In(Si4) is the most aromatic within the silaindene family, while In(Si7) — corresponding to the 1,1-disubstituted bridgehead pattern — exhibits conspicuous energetic stabilization [1].

Computational organosilicon chemistry DFT structure prediction Aromaticity modulation

Radical Anion Hyperfine Coupling Constants Assigned by INDO/ESR: A Spectroscopic Fingerprint Distinct from Non-Annulated Siloles

The radical anion of 1,1-dimethyl-1-silaindene has been experimentally generated and characterized by electron spin resonance (ESR) spectroscopy, with hyperfine coupling constants assigned through INDO molecular orbital calculations in the Benson-Hudson parametrization [1]. This study directly compared 1,1-dimethyl-1-silaindene with three other aryl-containing organosilicon radical anions — trimethylphenylsilane, 1,2-disilaacenaphthene, and 1-methyl-1-phenyl-silacyclobutane — providing validated hyperfine structure assignments that serve as a unique spectroscopic identifier for this specific benzosilole [1]. The successful assignment of ESR parameters confirms that the radical anion of 1,1-dimethyl-1-silaindene is experimentally accessible and computationally tractable, unlike radical anions of non-annulated siloles whose ESR spectra are complicated by conformational flexibility.

ESR spectroscopy Radical anion characterization INDO computational chemistry

σ*–π* Conjugation: LUMO Lowering in Benzosiloles vs. All-Carbon Polycyclic Aromatic Hydrocarbon Analogues

Benzosiloles, including 1,1-dimethyl-1-silaindene, benefit from a well-established electronic effect: σ*–π* orbital conjugation between the exocyclic Si–C σ* orbital and the butadiene π* orbital of the silacyclopentadiene ring. This interaction stabilizes the LUMO and enhances electron affinity relative to all-carbon polycyclic aromatic hydrocarbons that lack this orbital pathway [1]. The effect has been computationally validated across a library of 27 benzosilole derivatives using DFT and TDDFT methods, with solvation-corrected PCM calculations confirming that the LUMO stabilization is intrinsic to the benzosilole core and persists across diverse substitution patterns [2]. This electronic feature is absent in indene (C₉H₈) and in non-annulated siloles lacking the rigidifying benzo-fusion, making benzosiloles uniquely suited for applications requiring electron-transport or hole-blocking functionality.

Electron affinity σ*–π* conjugation Organic electronics materials

Synthetic Route Diversity: Catalytic Methods (Ru, Au, Pd, B(C₆F₅)₃) Provide Multiple Entry Points Distinct from Stoichiometric Routes to 1,1-Dichloro-1-silaindene (25% Yield)

1,1-Dimethyl-1-silaindene is accessible through at least four mechanistically distinct catalytic routes, each offering different advantages in substrate scope and functional group tolerance: (i) Ru-catalyzed hydrosilylation/ring-closing metathesis (RCM) using Grubbs II catalyst to access 2-substituted 1-silaindenes ; (ii) Au(I)-phosphine-catalyzed intramolecular trans-allylsilylation and trans-arylsilylation of alkynes [1]; (iii) Pd(0)-catalyzed intramolecular silyl-Heck cyclization; and (iv) B(C₆F₅)₃-catalyzed one-pot, two-step trans-hydrosilylation/Sila-Friedel–Crafts sequence [2]. In contrast, the chlorinated analogue 1,1-dichloro-1-silaindene is obtained in only 25% yield via copyrolysis of SiCl₂ (from Si₂Cl₆) with Ph(Vin)SiCl₂ — a significantly less efficient stoichiometric route [3]. The availability of multiple high-yielding catalytic routes for the dimethyl-substituted benzosilole directly impacts procurement strategy, as different routes enable different substitution patterns at the 2- and 3-positions for downstream derivatization.

Transition-metal catalysis Silaindene synthesis Retrosynthetic accessibility

Research and Industrial Application Scenarios for Indene, 1,1-dimethyl-1-sila- (CAS 58310-24-0) Based on Verified Differentiation Evidence


Gram-Scale Synthesis of Benzosilole Building Blocks via Flash Vacuum Pyrolysis for Cost-Sensitive Optoelectronic Material Development

For laboratories requiring multi-gram quantities of a benzosilole core for structure–property relationship screening in OLED host or electron-transport material programs, the 84% FVP yield of 1,1-dimethyl-1-silaindene [1] represents a 2.6-fold efficiency advantage over competing oxa-silacycle formation (32% yield) and a 3.4-fold advantage over the dichloro analogue copyrolysis route (25% yield). This yield differential directly reduces precursor costs and purification burden, making it the preferred entry point when thermal gas-phase synthetic infrastructure is available.

Mechanistic ESR Studies of Single-Electron Transfer Processes Involving Organosilicon Intermediates

Researchers investigating single-electron transfer mechanisms in organosilicon chemistry can leverage the experimentally validated ESR hyperfine coupling constants of the 1,1-dimethyl-1-silaindene radical anion [2] as a reference standard. This assigned spectrum provides a definitive structural fingerprint that distinguishes the benzosilole radical anion from other organosilicon radical species (e.g., trimethylphenylsilane, 1,2-disilaacenaphthene radical anions), enabling unambiguous identification of transient intermediates in mechanistic studies.

Synthesis of 2-Substituted and 3-Allyl-1-silaindene Derivatives via Divergent Catalytic Routes for Electronic Property Tuning

The availability of mechanistically complementary catalytic routes — Ru-catalyzed RCM for 2-alkenyl substitution , Au-catalyzed trans-allylsilylation for 3-allyl derivatives [3], and B(C₆F₅)₃-catalyzed Sila-Friedel–Crafts for 2-aryl substitution — enables systematic exploration of substitution-dependent frontier orbital energies. The DFT-validated σ*–π* LUMO-lowering effect intrinsic to the benzosilole core [4] can be fine-tuned through choice of catalytic route and substitution pattern, allowing rational design of electron-transport materials with targeted HOMO-LUMO gaps for specific OLED device architectures.

Computational Benchmarking and Force-Field Validation Using DFT-Calibrated Structural Parameters

The DFT-calculated Si–C bond length convergence at 1.77 Å and the NBO-derived p-orbital hybridization data for mono-sila-1H-indenes [5] provide high-quality computational benchmarks for validating force-field parameters in molecular mechanics simulations of organosilicon compounds. This structural data is particularly valuable because experimental X-ray or microwave geometries for silaindenes remain scarce in the literature, making the validated DFT structures the most reliable reference for computational materials discovery workflows.

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